Technical Monograph: Structural Elucidation of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
Technical Monograph: Structural Elucidation of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
This technical guide provides a rigorous structural analysis of 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one , a scaffold exhibiting dual-nitrogen heterocycles linked by a chiral amide backbone. This document is designed for medicinal chemists and analytical scientists requiring definitive characterization protocols.
Executive Summary & Chemical Identity
This compound represents a class of tertiary amino-amides incorporating two distinct saturated heterocycles: a four-membered azetidine ring and a five-membered pyrrolidine ring. The structural rigidity of the pyrrolidine amide, combined with the ring strain of the azetidine moiety, creates a unique spectroscopic signature characterized by rotameric complexity and specific fragmentation pathways.
| Property | Specification |
| IUPAC Name | 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one |
| Molecular Formula | C₁₀H₁₈N₂O |
| Exact Mass | 182.1419 Da |
| Core Scaffold | |
| Chirality | One stereocenter at C-2 (Alpha-carbon); exists as (R) and (S) enantiomers.[1] |
| Key Functionality | Strained azetidine amine (basic), Tertiary amide (neutral, H-bond acceptor) |
Conformational Analysis & Stereochemistry
The analysis of this molecule is complicated by two primary stereochemical factors: Amide Rotamerism and Azetidine Puckering .
Amide Bond Rotamerism
Due to the partial double-bond character of the C–N bond in the pyrrolidine amide, rotation is restricted. This results in the presence of two distinct conformers (rotamers) in solution (NMR timescale), typically in a ratio ranging from 60:40 to 80:20 depending on solvent polarity.
-
Implication: NMR spectra will display "doubling" of signals, particularly for the protons adjacent to the carbonyl (pyrrolidine
-CH₂ and the propanone C2-H).
Azetidine Ring Dynamics
The azetidine ring is not planar; it adopts a puckered conformation to relieve torsional strain (eclipsing interactions).
-
Inversion: The nitrogen of the azetidine (if unsubstituted) undergoes rapid pyramidal inversion.
-
Substituent Orientation: The bulky 1-(pyrrolidin-1-yl)-1-oxopropan-2-yl group at position 3 will preferentially adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d₆ is recommended to stabilize the NH proton of the azetidine and separate rotameric signals. CDCl₃ may cause overlapping of the azetidine
Predicted ¹H NMR Assignment (400 MHz, DMSO-d₆)
Note: Chemical shifts (
| Position | Multiplicity | Integration | Structural Insight | |
| Azetidine NH | 2.0 - 3.5 | Broad s | 1H | Exchangeable; shift varies with concentration/pH. |
| Azetidine C2/C4-H | 3.4 - 3.8 | Multiplet | 4H | Diastereotopic due to chiral center at propanone C2. |
| Propanone C2-H | 2.6 - 2.9 | Quintet/Multiplet | 1H | Coupled to C3-Me and Azetidine C3-H. |
| Propanone C3-Me | 1.0 - 1.1 | Doublet ( | 3H | Diagnostic doublet; splits due to rotamers. |
| Pyrrolidine | 3.2 - 3.5 | Multiplet | 4H | Distinct sets for cis and trans rotamers relative to carbonyl. |
| Pyrrolidine | 1.7 - 1.9 | Multiplet | 4H | Broad multiplets, often overlapping. |
| Azetidine C3-H | 2.8 - 3.1 | Multiplet | 1H | Bridgehead proton; typically shielded relative to |
2D NMR Correlation Strategy (DOT Visualization)
To resolve the overlapping aliphatic region, the following correlation workflow is mandatory.
Figure 1: NMR Correlation Workflow. COSY traces the spin system from the methyl group through the chiral center to the azetidine ring. HMBC connects the pyrrolidine ring to the carbonyl carbon.
Mass Spectrometry (MS/MS)
Ionization Mode: ESI(+) (Electrospray Ionization, Positive Mode). The molecule is highly basic due to the azetidine nitrogen.
Fragmentation Pathway
The fragmentation is dominated by the stability of the amide bond and the basicity of the cyclic amines.
-
Molecular Ion:
-
Primary Cleavage (Amide Bond):
-
Pathway A (Acylium formation): Cleavage of the amide bond yields the pyrrolidine neutral loss (71 Da) and the 2-(azetidin-3-yl)propanoyl cation (
112). -
Pathway B (Protonated Pyrrolidine): Formation of the pyrrolidinium ion (
72) if the proton resides on the pyrrolidine nitrogen.
-
-
Secondary Fragmentation:
-
Loss of the azetidine ring (C₃H₆N) or ring opening of the strained azetidine.
-
Figure 2: ESI-MS/MS Fragmentation Tree. The m/z 112 peak is diagnostic for the azetidine-propanoyl core.
Synthesis & Impurity Profiling
Understanding the synthesis aids in identifying specific impurities.
-
Common Route: Coupling of N-protected 2-(azetidin-3-yl)propanoic acid with pyrrolidine, followed by deprotection.
-
Critical Impurities:
-
Ring-Opened Byproducts: Azetidines are susceptible to nucleophilic ring opening under acidic conditions. Look for linear impurities with +18 Da (hydrolysis) or +Cl (if HCl used).
-
Epimerization: The C2 stereocenter is alpha to a carbonyl. Harsh coupling conditions can lead to racemization. Chiral HPLC is required for enantiomeric excess (ee) determination.
-
References
-
BenchChem. (2025).[2][3] Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Retrieved from
-
Žukauskaitė, A., et al. (2014).[4] Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry. Retrieved from
-
St. John, P. C., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation. Journal of the American Society for Mass Spectrometry.[5] Retrieved from
-
Couty, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines. Royal Society of Chemistry. Retrieved from
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Retrieved from
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- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
